![molecular formula C11H18BrNO2 B12998756 tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12998756.png)
tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of a bromomethyl group and a tert-butyl ester makes it a versatile intermediate for further chemical transformations.
Preparation Methods
The synthesis of tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(bromomethyl)pyrrolidine with tert-butyl chloroformate in the presence of a base such as sodium hydride or lithium diisopropylamide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide. The resulting product is purified through standard techniques such as column chromatography .
Chemical Reactions Analysis
tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the bromomethyl group can be achieved using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
Scientific Research Applications
tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the design of bioactive molecules, including enzyme inhibitors and receptor modulators.
Material Science: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby altering their function. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity .
Comparison with Similar Compounds
tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can be compared with other bicyclic compounds such as:
tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate: This compound features a similar bicyclic framework but with different substituents, leading to variations in reactivity and applications.
tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations.
Properties
Molecular Formula |
C11H18BrNO2 |
|---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
tert-butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-5-8-7(4-12)9(8)6-13/h7-9H,4-6H2,1-3H3 |
InChI Key |
GTISNJXNSYZFRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


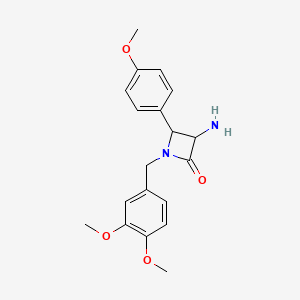
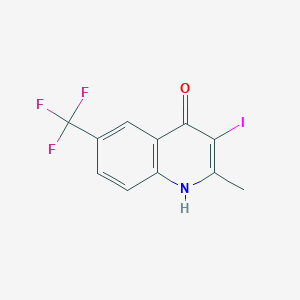

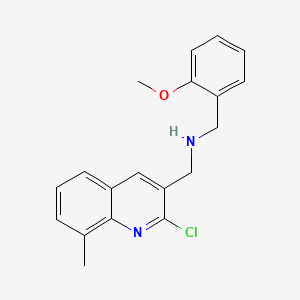
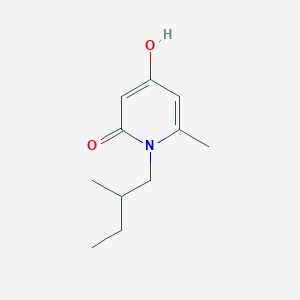
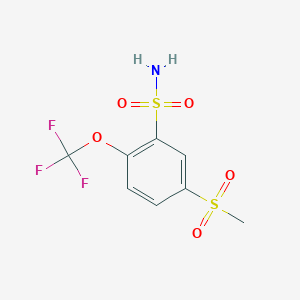
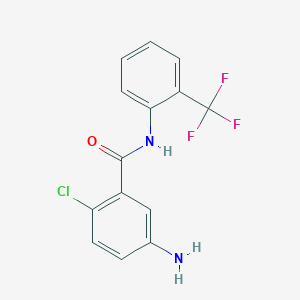
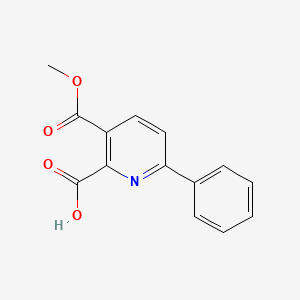
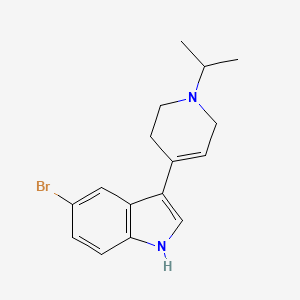
![5-Oxa-2-azaspiro[3.4]octan-7-one](/img/structure/B12998750.png)

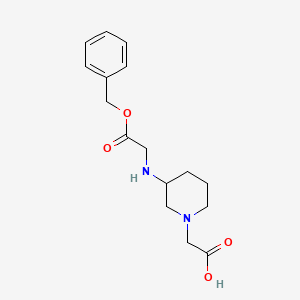
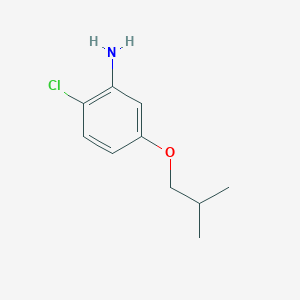
![5-Chloro-2-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B12998768.png)
